2-(tert-Butoxy)biphenyl
CAS No.:
Cat. No.: VC18358087
Molecular Formula: C16H18O
Molecular Weight: 226.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18O |
|---|---|
| Molecular Weight | 226.31 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxy]-2-phenylbenzene |
| Standard InChI | InChI=1S/C16H18O/c1-16(2,3)17-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
| Standard InChI Key | WYCWTTUWLNPMNT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=CC=CC=C1C2=CC=CC=C2 |
Introduction
Chemical Structure and Stereoelectronic Properties
Molecular Architecture
The molecular structure of 2-(tert-Butoxy)biphenyl consists of two benzene rings connected by a single bond (biphenyl backbone), with a tert-butoxy group substituting the 2-position of one ring (Figure 1). The tert-butoxy group introduces significant steric bulk due to its three methyl branches, which profoundly influences the compound’s conformational dynamics. In analogous systems, such as di-tert-butyl 2,2′-(biphenyl-2,2′-diyldioxy)diacetate, bulky tert-butyl groups force benzene rings into an antiperiplanar arrangement, twisting them by approximately 50° to minimize steric clashes . For 2-(tert-Butoxy)biphenyl, similar torsional strain likely prevents coplanarity between the two rings, reducing π-π stacking interactions and altering electronic properties .
Table 1: Structural Comparison of tert-Butyl-Substituted Biphenyls
Electronic Effects
Synthesis and Reaction Pathways
Grignard-Based Approaches
A common synthetic route for tert-butyl-substituted biphenyls involves Grignard reagents. For example, 2-(Di-tert-butylphosphino)biphenyl is synthesized via a two-step process:
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Grignard Formation: 2-Bromobiphenyl reacts with magnesium in tetrahydrofuran (THF) under reflux to generate the Grignard intermediate .
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Nucleophilic Substitution: The Grignard reagent reacts with di-tert-butylchlorophosphine in the presence of tetrakis(triphenylphosphine)palladium(0), yielding the target compound in 95.7% yield .
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are effective for constructing biphenyl systems. For tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, a bromomethyl group is introduced via nucleophilic substitution, followed by carboxylation . Applying similar logic, 2-(tert-Butoxy)biphenyl might be synthesized by coupling a tert-butoxy-substituted aryl boronic acid with a bromobenzene derivative.
Table 2: Synthetic Methods for Related Biphenyl Derivatives
Physical and Thermodynamic Properties
Phase Behavior
While direct data for 2-(tert-Butoxy)biphenyl are unavailable, its tert-butyl analog, 2-tert-butyl-1,1'-biphenyl, exhibits a melting point of 306 K (32.85°C) . The tert-butoxy group’s oxygen atom likely increases polarity, potentially raising the melting point compared to non-oxygenated analogs. For tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, the melting point is 108–110°C, illustrating how functional groups influence phase transitions .
Solubility and Stability
tert-Butyl-substituted biphenyls generally exhibit good solubility in organic solvents like THF, chloroform, and ethyl acetate due to their hydrophobic tert-butyl groups . 2-(tert-Butoxy)biphenyl is expected to follow this trend, with enhanced solubility compared to unsubstituted biphenyl. Stability under inert atmospheres is typical, though the tert-butoxy group may render the compound susceptible to acid-catalyzed cleavage.
Applications in Coordination Chemistry and Catalysis
Ligand Design
Phosphine ligands like 2-(Di-tert-butylphosphino)biphenyl leverage steric bulk to modulate metal center reactivity . Although 2-(tert-Butoxy)biphenyl lacks a phosphorus donor, its oxygen atom could coordinate to metals in a monodentate fashion. In di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine, the biphenyl backbone and tert-butyl groups create a rigid coordination environment, improving catalytic selectivity. By analogy, 2-(tert-Butoxy)biphenyl might stabilize metal complexes in oxidation or coupling reactions.
Steric Effects in Reaction Media
The tert-butoxy group’s steric bulk can shield reactive sites, as seen in di-tert-butyl 2,2′-diyldioxybiphenyl, where tert-butyl groups prevent π-π interactions . In catalytic applications, this shielding could reduce undesired side reactions, enhancing yields in sterically demanding transformations.
Comparative Analysis with Structural Analogs
2-tert-Butyl-1,1'-biphenyl vs. 2-(tert-Butoxy)biphenyl
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Electronically: The tert-butoxy group donates more electron density via resonance than the tert-butyl group.
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Sterically: Both substituents impose similar steric demands, but the oxygen spacer in the tert-butoxy group adds slight flexibility.
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Applications: The tert-butyl variant is studied for its phase behavior , while the tert-butoxy derivative’s applications remain unexplored.
Di-tert-butyl 2,2′-diyldioxybiphenyl
This compound’s twisted biphenyl core and ester functionalities highlight how tert-butoxy groups can be deployed to engineer specific conformational states . Such designs could inspire the use of 2-(tert-Butoxy)biphenyl in supramolecular chemistry.
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